1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione
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Overview
Description
1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a naphthalene derivative with a pyrrolidinedione moiety, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The initial step involves the preparation of 6-hydroxy-3,4-dihydro-1-naphthalenone through the demethylation of 6-methoxy-3,4-dihydro-1-naphthalenone.
Alkylation: The naphthalene derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the desired position.
Cyclization: The final step involves the cyclization of the intermediate product with a suitable reagent to form the pyrrolidinedione ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and materials with unique properties.
Biology: Its derivatives have shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-[2-(6-Hydroxy-3,4-dihydro-1-naphthalenyl)ethyl]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
6-Hydroxy-3,4-dihydro-1-naphthalenone: A precursor in the synthesis of the target compound, known for its role in various organic reactions.
Indole derivatives: These compounds share structural similarities and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Quinoline derivatives: Known for their pharmaceutical applications, these compounds also undergo similar chemical reactions and have comparable biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-(6-hydroxy-3,4-dihydronaphthalen-1-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-13-4-5-14-11(2-1-3-12(14)10-13)8-9-17-15(19)6-7-16(17)20/h2,4-5,10,18H,1,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDWGXHKCIJHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(=C1)CCN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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